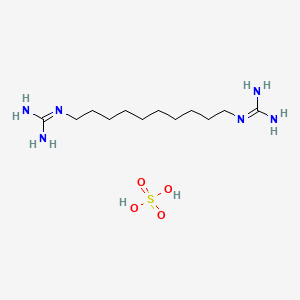

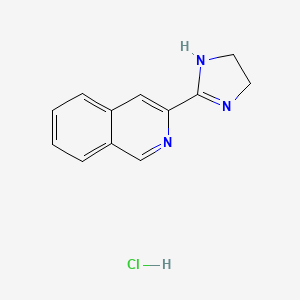

![molecular formula C17H19F5N7O5P B560286 (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid CAS No. 1017682-66-4](/img/structure/B560286.png)

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PK 44 phosphate: is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the regulation of glucose metabolism. This compound has shown significant potential in improving glucose tolerance, making it a promising candidate for the treatment of type 2 diabetes .

Mechanism of Action

Target of Action

PK 44 phosphate is a potent inhibitor of an enzyme known as dipeptidyl peptidase IV (DPP-IV) . DPP-IV is involved in the breakdown of certain proteins and plays a role in glucose metabolism .

Mode of Action

PK 44 phosphate interacts with its target, DPP-IV, by inhibiting its activity . This inhibition can lead to changes in the metabolic processes that DPP-IV is involved in, such as glucose metabolism .

Biochemical Pathways

The inhibition of DPP-IV by PK 44 phosphate can affect various biochemical pathways. DPP-IV is involved in the breakdown of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels . By inhibiting DPP-IV, PK 44 phosphate can potentially influence these pathways and their downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of PK 44 phosphate’s action largely depend on its inhibition of DPP-IV. This could lead to changes in glucose metabolism, potentially improving glucose tolerance . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PK 44 phosphate. These factors could include the presence of other compounds, the pH of the environment, and the temperature . Understanding these factors is crucial for optimizing the use of PK 44 phosphate.

Biochemical Analysis

Biochemical Properties

PK 44 phosphate interacts with the enzyme DPP-IV, a protein encoded by the DPP4 gene, which is expressed on the cell membrane of most cell types . This enzyme is involved in immune regulation, signal transduction, and apoptosis . PK 44 phosphate acts as a potent inhibitor of DPP-IV, displaying over 1000-fold selectivity for DPP-IV over DPP-8 and DPP-9 .

Cellular Effects

PK 44 phosphate influences cell function by inhibiting DPP-IV, an enzyme involved in glucose metabolism . In vitro experiments have shown that PK 44 phosphate can improve glucose tolerance . This suggests that PK 44 phosphate may have a significant impact on cellular metabolism, particularly in cells that rely heavily on glucose for energy.

Molecular Mechanism

The molecular mechanism of PK 44 phosphate involves its binding to DPP-IV, inhibiting the enzyme’s activity . This inhibition disrupts the normal function of DPP-IV, leading to changes in glucose metabolism within the cell .

Dosage Effects in Animal Models

It has been shown to improve glucose tolerance in mouse oral glucose tolerance tests

Metabolic Pathways

PK 44 phosphate is involved in the metabolic pathway of glucose metabolism, specifically through its inhibition of DPP-IV . DPP-IV is involved in the breakdown of incretin hormones, which stimulate a decrease in blood glucose levels .

Subcellular Localization

As an inhibitor of DPP-IV, it is likely to interact with this enzyme at the cell membrane where DPP-IV is typically expressed

Preparation Methods

Synthetic Routes and Reaction Conditions: PK 44 phosphate can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The key steps include the formation of the indazole and triazolo-pyrazine moieties, followed by their coupling to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of PK 44 phosphate involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: PK 44 phosphate primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and phosphate groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve organic solvents and controlled temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

PK 44 phosphate has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.

Biology: Employed in research on glucose metabolism and diabetes.

Medicine: Investigated for its potential therapeutic effects in treating type 2 diabetes.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Comparison with Similar Compounds

Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.

Vildagliptin: A DPP-IV inhibitor with a similar mechanism of action.

Saxagliptin: Another compound in the same class with comparable effects.

Uniqueness: PK 44 phosphate is unique due to its high selectivity for DPP-IV over other related enzymes such as DPP-8 and DPP-9. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential .

Properties

IUPAC Name |

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F5N7O.H3O4P/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22;1-5(2,3)4/h1-2,8H,3-7,23H2,(H,24,26);(H3,1,2,3,4)/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIGBESJZBGJOS-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F5N7O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

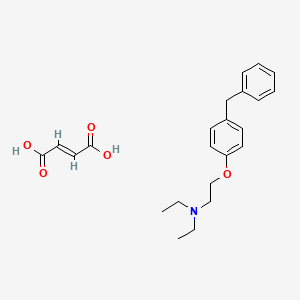

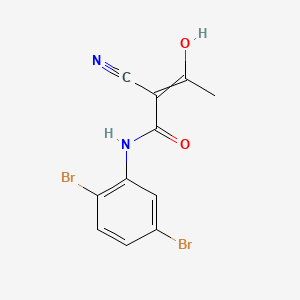

![(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B560204.png)

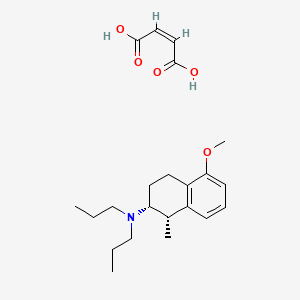

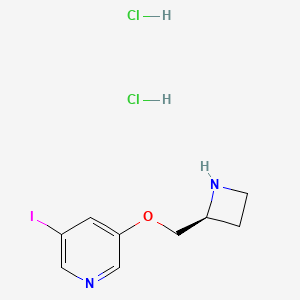

![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)

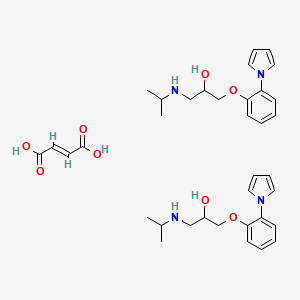

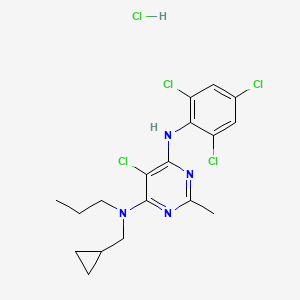

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)

![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B560214.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B560215.png)

![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)